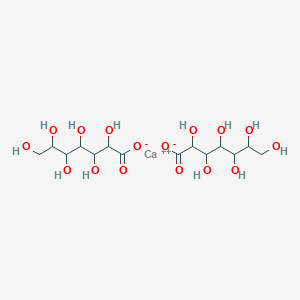

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is a highly water-soluble calcium supplement used to treat and prevent hypocalcemia, a condition characterized by low levels of calcium in the blood. This compound is a combination of calcium and glucoheptonate, which enhances its bioavailability and effectiveness in maintaining optimal calcium levels in the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate can be synthesized through the reaction of glucose with hydrocyanic acid, followed by conversion of the resulting nitrile into calcium glucoheptonate using calcium or barium hydrate . Another method involves reacting gluconic acid-delta-lactone with calcium carbonate at elevated temperatures to obtain a calcium glucoheptonate aqueous solution .

Industrial Production Methods

The industrial production of calcium glucoheptonate typically involves the use of high-purity reagents to ensure the final product is free from contaminants. The process includes steps such as crystallization, filtration, and drying to obtain a high-purity calcium glucoheptonate suitable for pharmaceutical use .

Analyse Des Réactions Chimiques

Types of Reactions

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups in the glucoheptonate moiety. These reactions involve the formation of stable complexes with metal ions.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of calcium glucoheptonate include calcium carbonate, gluconic acid-delta-lactone, and hydrocyanic acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Major Products Formed

The major product formed from the synthesis of calcium glucoheptonate is the calcium salt of glucoheptonic acid. This compound is highly soluble in water and is used in various pharmaceutical and industrial applications .

Applications De Recherche Scientifique

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a source of calcium ions in analytical chemistry.

Medicine: Used to treat hypocalcemia, magnesium toxicity, and hydrofluoric acid burns.

Mécanisme D'action

The therapeutic effects of calcium glucoheptonate are primarily attributed to the bioavailability of calcium ions. Once administered, the compound is absorbed from the gastrointestinal tract, releasing calcium into the bloodstream. This increase in calcium levels helps restore balance and supports various physiological processes, including bone mineralization and muscle function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Calcium gluconate

- Calcium carbonate

- Calcium citrate

Comparison

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate has superior solubility and bioavailability compared to other calcium supplements like calcium carbonate and calcium citrate. This makes it more effective in restoring and maintaining optimal calcium levels in the body. Additionally, its unique properties make it suitable for a wide range of applications in pharmaceuticals, food additives, and chemical industries .

Activité Biologique

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is a highly water-soluble calcium supplement that plays a significant role in maintaining calcium levels in the body. This compound is particularly notable for its enhanced bioavailability compared to other calcium supplements. Below is a detailed exploration of its biological activity, including synthesis methods, applications in medicine and industry, and relevant research findings.

- Chemical Formula : C14H26CaO16

- Molecular Weight : 490.42 g/mol

- CAS Number : 17140-60-2

Synthesis Methods :

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate can be synthesized through a multi-step process involving glucose and hydrocyanic acid. The synthesis typically includes:

- Reaction of glucose with hydrocyanic acid.

- Conversion of the resulting nitrile into calcium glucoheptonate using calcium or barium hydrate.

- Purification through crystallization and filtration to achieve high purity suitable for pharmaceutical use.

The primary biological activity of calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate stems from its ability to provide bioavailable calcium ions essential for various physiological functions:

- Bone Health : It promotes osteogenesis by stimulating osteoblast-like cells to enhance bone formation and mineralization.

- Cell Proliferation : Studies indicate that this compound may influence cell proliferation positively in various cell types.

Applications in Medicine

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is primarily used to treat conditions associated with low calcium levels such as:

- Hypocalcemia : It effectively raises serum calcium levels in individuals with deficiencies.

- Magnesium Toxicity : It serves as an antidote by providing calcium ions that help stabilize neuromuscular function.

- Burn Treatment : The compound has been utilized in treating hydrofluoric acid burns due to its ability to bind fluoride ions .

Comparative Analysis with Other Calcium Compounds

| Compound | Solubility | Bioavailability | Primary Use |

|---|---|---|---|

| Calcium (2R,3R,...heptanoate | High | Superior | Hypocalcemia treatment |

| Calcium Gluconate | Moderate | Moderate | Dietary supplement |

| Calcium Carbonate | Low | Low | Antacid and dietary supplement |

| Calcium Citrate | Moderate | Moderate | Dietary supplement |

Calcium (2R,3R,...heptanoate) exhibits superior solubility and bioavailability compared to traditional calcium supplements like carbonate and citrate. This characteristic makes it more effective for rapid calcium replenishment in clinical settings .

Case Studies and Research Findings

Numerous studies have investigated the biological effects of calcium (2R,3R,...heptanoate). For instance:

- Osteogenic Activity : A study demonstrated that treatment with this compound significantly enhanced osteoblast proliferation and differentiation in vitro. The results indicated a marked increase in alkaline phosphatase activity—a key marker of osteoblast function—suggesting its potential for improving bone density.

- Clinical Efficacy : In a clinical trial involving patients with hypocalcemia due to chronic kidney disease (CKD), administration of calcium (2R,3R,...heptanoate) resulted in significant improvements in serum calcium levels compared to placebo controls.

Propriétés

Key on ui mechanism of action |

Calcium gluceptate replenishes the deminished levels of calcium in the body, returning them to normal levels. |

|---|---|

Numéro CAS |

17140-60-2 |

Formule moléculaire |

C14H26CaO16 |

Poids moléculaire |

490.42 g/mol |

Nom IUPAC |

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |

InChI |

InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 |

Clé InChI |

FATUQANACHZLRT-XBQZYUPDSA-L |

SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

SMILES canonique |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |

Key on ui other cas no. |

17140-60-2 |

Numéros CAS associés |

87-74-1 (Parent) |

Solubilité |

Soluble |

Synonymes |

alpha-glucoheptonic acid alpha-glucoheptonic acid, calcium salt (2:1) alpha-glucoheptonic acid, calcium salt (2:1), heptahydrate alpha-glucoheptonic acid, magnesium salt (2:1) alpha-glucoheptonic acid, potassium salt alpha-glucoheptonic acid, sodium salt calcium gluceptate calcium glucoheptonate copper glucoheptonate glucoheptonate glucoheptonic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.